molecular formula C16H20O4 B15134910 Benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl-

Benzoic acid, 2,4-dihydroxy-6-(3E,5E)-3,5-nonadien-1-yl-

Cat. No.: B15134910
M. Wt: 276.33 g/mol
InChI Key: KTMVZSURHPMBJF-YTXTXJHMSA-N
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Description

SHP2-IN-29 is a potent inhibitor of Src Homology 2 Domain-Containing Phosphatase 2 (SHP2), a protein tyrosine phosphatase widely expressed in various cell types. SHP2 plays a crucial role in different cellular processes, such as cell proliferation, differentiation, and survival. Aberrant activation of SHP2 has been implicated in multiple human cancers, making it a promising therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SHP2-IN-29 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods: Industrial production methods for SHP2-IN-29 are not extensively documented. the compound is available for research purposes from various suppliers, indicating that it is synthesized and purified under controlled laboratory conditions .

Chemical Reactions Analysis

Types of Reactions: SHP2-IN-29 undergoes various chemical reactions, including inhibition of protein tyrosine phosphatases such as PTP1B and TCPTP. The compound exhibits inhibitory activity with IC50 values of 4.27 μM and 4.74 μM, respectively .

Common Reagents and Conditions: Common reagents used in the preparation and reactions of SHP2-IN-29 include DMSO, polyethylene glycol (PEG300), and Tween 80. These reagents are used to prepare stock solutions and in vivo formulations .

Major Products Formed: The major products formed from the reactions involving SHP2-IN-29 are primarily related to its inhibitory activity against SHP2 and other protein tyrosine phosphatases .

Mechanism of Action

SHP2-IN-29 exerts its effects by inhibiting the activity of SHP2, a protein tyrosine phosphatase involved in multiple signaling pathways. SHP2 modulates diverse cell signaling events that control metabolism, cell growth, differentiation, cell migration, transcription, and oncogenic transformation. It interacts with molecules in the cell and regulates key signaling events, including RAS/ERK, PI3K/AKT, JAK/STAT, and PD-1 pathways . By inhibiting SHP2, SHP2-IN-29 disrupts these pathways, leading to reduced cell proliferation and survival in cancer cells .

Comparison with Similar Compounds

SHP2-IN-29 is compared with other SHP2 inhibitors, such as furanylbenzamide inhibitors and allosteric inhibitors currently in clinical trials. These inhibitors target SHP2 and exhibit varying degrees of efficacy against wild-type and oncogenic SHP2 variants . SHP2-IN-29 is unique in its potent inhibitory activity and its ability to overcome resistance to other therapies .

List of Similar Compounds:

Properties

Molecular Formula

C16H20O4

Molecular Weight

276.33 g/mol

IUPAC Name

2,4-dihydroxy-6-[(3E,5E)-nona-3,5-dienyl]benzoic acid

InChI

InChI=1S/C16H20O4/c1-2-3-4-5-6-7-8-9-12-10-13(17)11-14(18)15(12)16(19)20/h4-7,10-11,17-18H,2-3,8-9H2,1H3,(H,19,20)/b5-4+,7-6+

InChI Key

KTMVZSURHPMBJF-YTXTXJHMSA-N

Isomeric SMILES

CCC/C=C/C=C/CCC1=C(C(=CC(=C1)O)O)C(=O)O

Canonical SMILES

CCCC=CC=CCCC1=C(C(=CC(=C1)O)O)C(=O)O

Origin of Product

United States

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